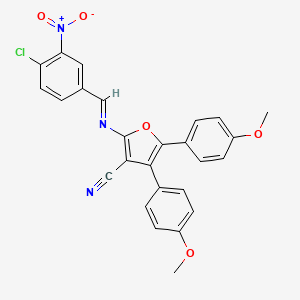

(E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile

Description

The compound (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile features a furan-3-carbonitrile core substituted at the 2-position with an (E)-configured benzylideneamino group (bearing 4-chloro and 3-nitro substituents) and at the 4,5-positions with 4-methoxyphenyl groups. Its structure integrates multiple functional groups:

- Nitro (-NO₂) and chloro (-Cl) groups on the benzylidene moiety, contributing to electron-withdrawing effects.

- Methoxy (-OCH₃) groups on the aryl rings, offering electron-donating properties.

- Carbonitrile (-CN) and imine (-C=N-) linkages, which influence solubility and reactivity.

Properties

IUPAC Name |

2-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18ClN3O5/c1-33-19-8-4-17(5-9-19)24-21(14-28)26(35-25(24)18-6-10-20(34-2)11-7-18)29-15-16-3-12-22(27)23(13-16)30(31)32/h3-13,15H,1-2H3/b29-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIFZZMCFGZIKN-WKULSOCRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)N=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=C(OC(=C2C#N)/N=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound features a furan ring substituted with two methoxyphenyl groups and a benzylidene amino group, along with a cyano group. The presence of electron-withdrawing groups like chloro and nitro enhances its reactivity and potential biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties . Research indicates that it exhibits significant cytotoxic effects on various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values lower than those of standard chemotherapeutic agents like doxorubicin against several tumor cell lines, indicating potent antitumor activity.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by cell cycle analysis showing an increase in sub-G1 phase cells, indicative of apoptosis.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent :

- In Vitro Studies : Inflammatory markers such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cultures. The compound's ability to inhibit these cytokines suggests a mechanism involving the modulation of NF-kB signaling pathways.

- Animal Models : In vivo studies using murine models of inflammation demonstrated reduced paw edema in treated groups compared to controls, further supporting its anti-inflammatory potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Electron-withdrawing groups (NO2, Cl) | Enhance cytotoxicity against tumor cells |

| Methoxy substitutions | Contribute to anti-inflammatory activity |

| Furan ring | Essential for maintaining biological activity |

Case Studies

- Case Study 1 : A study evaluated the compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.

- Case Study 2 : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a 50% reduction in inflammatory response at a dose of 10 mg/kg.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile. The furan and carbonitrile moieties in the structure can interact with biological targets involved in cancer proliferation. For instance, derivatives of furan have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of nitro and chloro substituents can enhance the lipophilicity and membrane permeability of these compounds, facilitating their entry into microbial cells and leading to cytotoxic effects .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Research into synthetic methodologies has focused on improving reaction conditions to produce this compound efficiently. For instance, utilizing microwave-assisted synthesis has been reported to enhance yields significantly while reducing reaction times .

Organic Electronics

The electronic properties of furan derivatives make them suitable candidates for organic semiconductors. Their ability to act as electron donors or acceptors allows for their incorporation into organic photovoltaic devices and organic light-emitting diodes (OLEDs). Studies indicate that furan-based compounds can improve charge transport properties in these applications due to their planar structures and π-conjugation .

Polymer Chemistry

In polymer science, compounds like this compound can serve as monomers or additives to enhance thermal stability and mechanical properties of polymers. Their incorporation into polymer matrices has shown improvements in tensile strength and thermal degradation temperatures, making them valuable in high-performance materials .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Core Heterocycle Variations

- Chromene Derivatives (): Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and its 3-bromophenyl analogue (1L) share the carbonitrile group and aromatic substituents. However, their chromene core differs from the furan ring in the target compound, likely altering π-conjugation and steric bulk. Chromenes generally exhibit enhanced planarity, which may improve stacking interactions in biological systems compared to furans .

Functional Group Comparisons

- Nitro and Chloro Substituents (): Substrate analogues such as 4-nitrobenzyl amine and 3-amino-4-chlorobenzoic acid highlight the impact of substituent positioning. The target compound’s 3-nitro and 4-chloro groups create a meta-para substitution pattern, which may enhance electrophilicity compared to ortho or para-nitro derivatives. This arrangement could influence binding to biological targets, similar to how nitro group positioning affects reactivity in enzyme inhibitors .

- Methoxy vs. Methyl/Bromo Groups (): The 4-methoxyphenyl groups in the target compound contrast with the 4-methylphenyl (1E) and 3-bromophenyl (1L) substituents in chromene derivatives.

Physical and Spectroscopic Properties

A comparative analysis of key properties is outlined below:

Key Observations:

- The carbonitrile group (~2200 cm⁻¹ in IR) is a common feature, critical for hydrogen bonding or dipole interactions.

- The target compound’s nitro and chloro groups may lower solubility compared to amino or hydroxyl groups in analogues like 1E .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing (E)-2-((4-chloro-3-nitrobenzylidene)amino)-4,5-bis(4-methoxyphenyl)furan-3-carbonitrile, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the furan-3-carbonitrile core followed by condensation with 4-chloro-3-nitrobenzaldehyde. Key steps include:

-

Condensation reactions : Use of anhydrous solvents (e.g., DMSO or THF) under inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

-

Catalysts : Lewis acids like ZnCl₂ or acetic acid may facilitate imine formation.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

-

Yield optimization : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for aldehyde:amine).

Table 1 : Typical Reaction Conditions

Step Reagents/Conditions Yield (%) Core synthesis 4-methoxyphenyl Grignard addition to furan 65–75 Condensation 4-chloro-3-nitrobenzaldehyde, EtOH, reflux 80–85 Purification Column chromatography (EtOAc:Hexane 3:7) 70–75

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Answer :

- X-ray crystallography : Single-crystal diffraction (100 K) using Mo-Kα radiation resolves stereochemistry and validates the (E)-configuration. SHELX programs (e.g., SHELXL) refine structures with R factors <0.06 and wR <0.13, ensuring accuracy .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm; nitrile at δ 115–120 ppm).

- IR : Stretching bands for C≡N (~2220 cm⁻¹) and NO₂ (~1520 cm⁻¹).

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., bond-length anomalies or disorder) be resolved during structural refinement?

- Answer :

-

Disorder modeling : Use SHELXL’s PART instruction to refine disordered moieties (e.g., nitro group orientations) with occupancy factors .

-

Bond-length validation : Compare against Cambridge Structural Database (CSD) averages for similar fragments (e.g., C–N bond: ~1.28 Å). Adjust thermal parameters (Ueq) to minimize residuals.

-

Data-to-parameter ratio : Maintain >14:1 to avoid overfitting .

Table 2 : Key Refinement Parameters

Parameter Value Source R factor <0.06 wR factor <0.13 Data:parameter ratio >14:1

Q. What analytical strategies elucidate hydrogen-bonding networks and their role in solid-state packing?

- Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to map donor-acceptor interactions .

- SHELXL tools : Generate hydrogen-bond tables with D–H···A distances (e.g., N–H···O, 2.8–3.0 Å) and angles (>150°) .

- Impact on properties : Intermolecular H-bonding enhances thermal stability and influences π-π stacking (observed in methoxyphenyl rings) .

Q. How should researchers design experiments to evaluate potential bioactivity (e.g., enzyme inhibition) of this compound?

- Answer :

- In vitro assays :

- Kinase inhibition : Use ATP-Glo™ assays with recombinant enzymes (e.g., EGFR or VEGFR2) at 10 µM compound concentration.

- Antimicrobial screening : Microdilution assays (MIC) against Gram-positive/negative strains.

- Dose-response curves : IC₅₀ determination via nonlinear regression (GraphPad Prism).

- Control compounds : Include known inhibitors (e.g., staurosporine) for baseline comparison .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.